An In-depth Technical Guide to Butylhydrazine Hydrochloride: Synthesis and Properties
An In-depth Technical Guide to Butylhydrazine Hydrochloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butylhydrazine hydrochloride, with a primary focus on the tert-butyl isomer due to the extensive availability of research and application data. This document covers its synthesis, purification, physicochemical properties, and key applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Physicochemical Properties
tert-Butylhydrazine hydrochloride is a white to pale cream crystalline powder.[1] It is hygroscopic and should be stored in a dry, inert atmosphere.[2] Key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₂N₂·HCl | [3][4] |
| Molecular Weight | 124.61 g/mol | [3][5][6] |
| Appearance | White to pale cream crystalline powder or crystals | [1] |
| Melting Point | 191-194 °C (lit.) | [7] |
| Solubility | Soluble in water, DMSO, and methanol. | [2][7] |
| Assay | ≥97.5% to ≤102.5% (Titration ex Chloride) | [1] |
| CAS Number | 7400-27-3 (tert-butylhydrazine hydrochloride) | [7] |
| CAS Number | 56795-65-4 (n-butylhydrazine hydrochloride) | [5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of tert-butylhydrazine hydrochloride.
-
¹H NMR (400 MHz, DMSO-d₆): Spectral data is available and can be used for structural confirmation.[8]
-
¹³C NMR: Spectral data is available for detailed structural analysis.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.[3][11] The identification (FTIR) should conform to standard spectra.[1]
Synthesis of tert-Butylhydrazine Hydrochloride
Several methods for the synthesis of tert-butylhydrazine hydrochloride have been reported, primarily involving the reaction of a tert-butylating agent with hydrazine or its salt.
Synthesis from tert-Butanol and Hydrazine Monohydrochloride
A common and scalable method involves the direct reaction of tert-butanol with hydrazine monohydrochloride in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: A four-neck flask is equipped with a reflux condenser, a dropping funnel, a stirrer, and a thermometer.
-
Reactants: The flask is charged with hydrazine monohydrochloride (H·HCl), concentrated hydrochloric acid (acting as a catalyst), and water.[12][13]
-
Reaction: The mixture is heated with stirring to a temperature of 102-105 °C.[12][13]
-
Addition of tert-Butanol: tert-Butanol is added dropwise to the heated mixture over a period of several hours.[12][13]
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.[12][13]
-
Work-up: The mixture is cooled, and the resulting solution contains tert-butylhydrazine hydrochloride. The product can be isolated and purified.[12][13] Yields are typically high, around 98-99%.[12][13]
A schematic for this synthesis is provided below.
Caption: Synthesis of tert-Butylhydrazine Hydrochloride.
Synthesis using an Organic Acid Buffer System
An alternative "green chemistry" approach utilizes an organic acid buffer system to avoid strong mineral acids, thus reducing side reactions like the dehydration of tert-butanol.[14]
Experimental Protocol:
-
Buffer Preparation: An aqueous solution of hydrazine hydrate is acidified with an organic acid (e.g., formic acid, acetic acid) to a pH of less than 4.[14]
-
Reaction: The buffered solution is heated to 40-50 °C with stirring. tert-Butanol is then added dropwise over a period of about 60 minutes. The reaction mixture is refluxed for several hours.[14]
-
Acidification: After cooling to room temperature, the solution is acidified with hydrogen chloride gas.[14]
-
Isolation: Water and other low-boiling materials are removed by vacuum distillation.[14]
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final product with a purity of over 98%.[14] The overall yield can be up to 85.8%.[14]
Purification of tert-Butylhydrazine Hydrochloride
Industrially produced tert-butylhydrazine hydrochloride often contains hydrazine hydrochloride as an impurity.[15] A specific purification process has been developed to remove this impurity.
Experimental Protocol:
-
Dissolution: Crude tert-butylhydrazine hydrochloride is dissolved in ethanol (e.g., anhydrous or aqueous ethanol) in a three-necked flask with stirring.[15] The ratio of the crude product to ethanol is typically between 0.2:1 and 0.5:1 (g/mL).[15]
-
Cooling: The solution is stirred for 10-30 minutes and then cooled to a temperature between 0-4 °C.[15]
-
Precipitation of Impurity: Ferric chloride (FeCl₃) is added to the cooled solution. The amount of ferric chloride is typically 0.1 to 0.3 times the weight of the crude tert-butylhydrazine hydrochloride.[15]
-
Reaction: The mixture is allowed to react at 0-4 °C for 1-3 hours.[15]
-
Filtration: The mixture is immediately filtered after the reaction is complete. The filter cake is washed with a small amount of cold ethanol.[15]
-
Drying: The purified product is dried to obtain a white powder with a purity of over 98%.[15] Yields for this purification step are in the range of 78-83%.[15]
Applications in Organic Synthesis
tert-Butylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily used for the introduction of a tert-butylhydrazinyl group, which is a key building block for various heterocyclic compounds.
Synthesis of Pyrazole Derivatives
A major application of tert-butylhydrazine hydrochloride is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry and agrochemicals.[7][16] The synthesis typically involves the condensation of tert-butylhydrazine (liberated in situ from its hydrochloride salt) with a 1,3-dicarbonyl compound or its equivalent.
Experimental Protocol for the Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine:
-
Neutralization: Solid tert-butylhydrazine hydrochloride (196.6 mmol) is dissolved in 2 M sodium hydroxide (196.6 mmol) in a three-necked round-bottomed flask with stirring at ambient temperature.[17]
-
Addition of Dicarbonyl Equivalent: Once a complete solution is formed (approximately 10 minutes), 3-aminocrotononitrile (196.6 mmol) is added.[17]
-
Reaction: The reaction proceeds to form the pyrazole derivative.
-
Isolation: The product crystallizes directly from the reaction mixture and can be isolated by filtration.[17]
The general workflow for pyrazole synthesis is depicted below.
Caption: General Workflow for Pyrazole Synthesis.
Synthesis of Insect Growth Regulators
tert-Butylhydrazine hydrochloride is a key starting material in the synthesis of certain insect growth regulators (IGRs).[2][18] IGRs are compounds that interfere with the growth and development of insects, offering a more targeted approach to pest control compared to traditional insecticides.[19][20] The synthesis often involves the acylation of tert-butylhydrazine.
Experimental Protocol for Synthesis of N'-tert-butyl-N-benzoylhydrazine:
-
Reaction Setup: A stirred suspension of tert-butylhydrazine hydrochloride (0.008 M) in toluene (30 ml) is prepared at room temperature.
-
Neutralization: A 50% aqueous solution of sodium hydroxide is added dropwise.
-
Acylation: After 15 minutes, the reaction mixture is cooled to 5 °C. A solution of benzoyl chloride (0.008 M) in toluene (5 ml) and a 50% aqueous sodium hydroxide solution (0.008 M) are added simultaneously from separate funnels, maintaining the temperature at or below 10 °C.
-
Reaction Completion: The mixture is warmed to room temperature and stirred for 1 hour.
-
Isolation: The reaction is diluted with hexane, and the solid product is isolated by filtration.
The logical relationship for the synthesis of this IGR precursor is shown below.
Caption: Synthesis of an Insect Growth Regulator Precursor.
Aromatic Nucleophilic N-N Exchange Reactions
tert-Butylhydrazine hydrochloride is also utilized in aromatic nucleophilic N-N exchange reactions.[2] In these reactions, a nucleophilic hydrazine derivative displaces a leaving group on an aromatic ring. The reaction often proceeds via an addition-elimination mechanism, particularly if the aromatic ring is activated by electron-withdrawing groups.[21][22][23]
Safety and Handling
tert-Butylhydrazine hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be handled in a well-ventilated area.[2] The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry place, away from water, moisture, and oxidizing agents.[2]
n-Butylhydrazine Hydrochloride
Information on n-butylhydrazine hydrochloride is less abundant in the readily available literature compared to its tert-butyl isomer. Its synthesis can be achieved by reacting a BOC-protected hydrazine with an n-butylating agent (e.g., n-butyl bromide) followed by deprotection with hydrochloric acid.[24] Its primary applications are also expected to be in organic synthesis as a precursor for introducing the n-butylhydrazinyl moiety.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₂N₂·HCl | [5] |
| Molecular Weight | 124.61 g/mol | [5] |
| CAS Number | 56795-65-4 | [5] |
References
- 1. B23876.14 [thermofisher.com]
- 2. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]
- 5. Butylhydrazine hydrochloride | C4H13ClN2 | CID 93308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]
- 8. tert-Butylhydrazine hydrochloride(7400-27-3) 1H NMR [m.chemicalbook.com]
- 9. tert-Butylhydrazine hydrochloride(7400-27-3) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. tert-Butylhydrazine hydrochloride(7400-27-3) IR Spectrum [chemicalbook.com]
- 12. US4435600A - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]
- 13. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]
- 14. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 15. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. innovationtoimpact.org [innovationtoimpact.org]
- 20. innovationtoimpact.org [innovationtoimpact.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
